2-(4-ethoxyphenyl)acetyl Chloride

Vue d'ensemble

Description

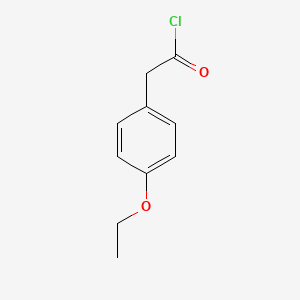

2-(4-ethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of acetyl chloride, where the acetyl group is substituted with a 4-ethoxyphenyl group. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .

Mécanisme D'action

Target of Action

Many compounds interact with proteins in the body, such as enzymes or receptors, which are often the targets of pharmaceutical drugs. These interactions can inhibit or enhance the protein’s function .

Mode of Action

The compound could bind to its target, causing a conformational change in the protein’s structure. This change can either enhance or inhibit the protein’s function, depending on the nature of the interaction .

Biochemical Pathways

The interaction between a compound and its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules within the cell .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s chemical structure and the route of administration can influence these processes .

Result of Action

The ultimate effect of the compound will depend on how it alters the function of its target and the role of that target in the body. This could range from relieving symptoms of a disease to causing toxic side effects .

Action Environment

Various environmental factors can influence the action of a compound. For example, the presence of other molecules can affect the compound’s ability to reach its target, and physiological conditions like pH and temperature can influence the compound’s stability and activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(4-ethoxyphenyl)acetyl chloride can be synthesized through the reaction of 2-(4-ethoxyphenyl)acetic acid with thionyl chloride or phosphorus trichloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions usually require heating under reflux for several hours until the evolution of hydrogen chloride gas ceases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-ethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2-(4-ethoxyphenyl)acetic acid.

Reduction: It can be reduced to 2-(4-ethoxyphenyl)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Hydrolysis: Water or aqueous sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

2-(4-ethoxyphenyl)acetic acid: Formed from hydrolysis.

2-(4-ethoxyphenyl)ethanol: Formed from reduction.

Applications De Recherche Scientifique

2-(4-ethoxyphenyl)acetyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the preparation of bioactive compounds for studying biological pathways.

Medicine: As a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: In the production of agrochemicals and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-methoxyphenyl)acetyl chloride

- 2-(4-chlorophenyl)acetyl chloride

- 2-(4-fluorophenyl)acetyl chloride

Uniqueness

2-(4-ethoxyphenyl)acetyl chloride is unique due to the presence of the ethoxy group, which can influence the reactivity and properties of the compound. The ethoxy group can affect the electron density on the aromatic ring and the acyl chloride functionality, leading to differences in reactivity compared to other similar compounds .

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJYHQGYPJKSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2977335.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2977337.png)

![N-[[3-(Cyclobutanecarbonylamino)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2977338.png)

![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2977339.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977344.png)

![N'-(2,5-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2977345.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/new.no-structure.jpg)